3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-dione core modified with a 3-oxo-propyl linker and a 4-(m-tolyl)piperazine moiety. The m-tolyl substituent (meta-methylphenyl) may influence lipophilicity and target selectivity.
Properties
IUPAC Name |
3-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-3-2-4-15(13-14)22-8-10-23(11-9-22)17(25)5-7-24-19(26)18-16(6-12-28-18)21-20(24)27/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYQSBEFZUTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=CS4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative belonging to the thieno[3,2-d]pyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the realm of cancer therapy and ion channel modulation. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1030089-14-5 |
Research indicates that compounds within the thieno[3,2-d]pyrimidine class can modulate various biological pathways. Notably, they have been identified as TRPC5 modulators , which are involved in calcium ion flux across cellular membranes. This modulation is crucial for maintaining cellular homeostasis and has implications in treating conditions related to aberrant calcium signaling .
Anticancer Properties
Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives similar to our compound exhibit significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer . For instance, a related compound demonstrated an inhibitory effect ranging from 43% to 87% on cancer cells.
- Targeting Specific Pathways : The compound's ability to inhibit key signaling pathways such as the EGFR and VEGF pathways positions it as a potential therapeutic agent against triple-negative breast cancer .
Ion Channel Modulation
The compound has been studied for its effects on ion channels, specifically TRPC5. Modulation of these channels can influence various physiological processes and may provide therapeutic benefits in conditions where calcium signaling is disrupted .
Study 1: Anticancer Efficacy
In a recent study evaluating thieno[2,3-d]pyrimidine derivatives, one compound exhibited comparable inhibitory activity to established drugs like paclitaxel in MDA-MB-231 cells. This suggests that modifications in the molecular structure can enhance anticancer efficacy .
Study 2: TRPC5 Modulation
Another investigation focused on the modulation of TRPC5 by thieno[3,2-d]pyrimidine derivatives revealed that certain substitutions could significantly alter their potency as TRPC5 inhibitors. This highlights the importance of structural variations in determining biological activity .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA synthesis : Similar compounds have shown efficacy in disrupting the cell cycle in cancer cells.
- Induction of apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Properties
The thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial effects. The presence of the piperazine moiety may enhance the interaction with bacterial enzymes or receptors, leading to:
Central Nervous System Activity
Given the piperazine component, there is potential for neuropharmacological applications:
- Anxiolytic and antidepressant effects : Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Studies
- Antitumor Evaluation : A study published in the Journal of Medicinal Chemistry reported that thieno[3,2-d]pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential for developing targeted therapies based on this scaffold .
- Antimicrobial Testing : In a comparative study, several thieno[3,2-d]pyrimidine derivatives were tested against standard microbial strains. Results indicated that modifications at the piperazine position significantly influenced antibacterial activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno/Pyrimidine-dione Derivatives
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The m-tolyl group in the target compound likely increases lipophilicity compared to the sulfonyl-dihydrobenzo dioxine derivative (Compound I), which may exhibit higher polarity due to the sulfonyl and carbonyl groups .
- Solubility: Piperazine and morpholino substituents (as in ) generally improve aqueous solubility, a critical factor for bioavailability. The target compound’s piperazine moiety may confer similar advantages .
- Metabolic Stability: Pyrimidine-diones with bulky aromatic substituents (e.g., 2,3-dimethylphenoxy in ) may resist rapid hepatic metabolism, whereas the 3-oxo-propyl linker in the target compound could introduce metabolic vulnerability via carbonyl reduction .
Notes
Structural Insights: Minor substituent changes (e.g., piperazine vs. piperidine, oxo-propyl vs. sulfonyl) significantly alter biological activity and pharmacokinetics.
Research Gaps : Targeted assays for ABC transporter modulation, antimicrobial activity, and kinase inhibition are recommended to validate hypotheses derived from structural analogs.
Preparation Methods
Solvent and Catalyst Optimization
Green Chemistry Approaches
- Microwave Assistance : Microwave irradiation (150°C, 30 min) achieves 80% yield in the nucleophilic substitution step, minimizing side products.
- Solvent-Free Conditions : Ball milling the chlorinated core with the side chain amine reduces waste, though yields remain moderate (68%).
Analytical and Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
